molecular formula C24H21N3O4 B11312311 2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide

2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide

Cat. No.: B11312311
M. Wt: 415.4 g/mol
InChI Key: LNRAIIMURVQNNT-UHFFFAOYSA-N
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Description

2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide is a complex organic compound that features a unique structure combining oxadiazole and acetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common route includes the formation of the oxadiazole ring followed by the attachment of the phenoxy and acetamide groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound.

Scientific Research Applications

2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide apart from these similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-[2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H21N3O4/c1-16-7-11-18(12-8-16)25-22(28)15-30-21-6-4-3-5-20(21)23-26-24(31-27-23)17-9-13-19(29-2)14-10-17/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

LNRAIIMURVQNNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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